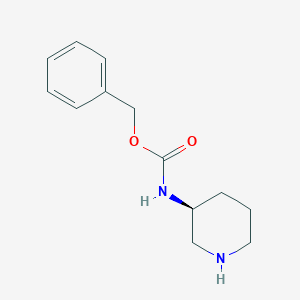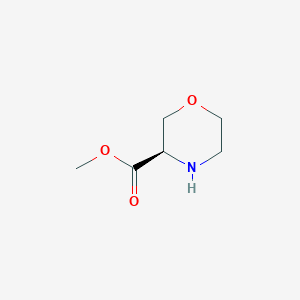![molecular formula C14H24N4O B1300940 N-[3-(3-二甲氨基丙氨基)丙基]-烟酰胺 CAS No. 404013-89-4](/img/structure/B1300940.png)
N-[3-(3-二甲氨基丙氨基)丙基]-烟酰胺
描述
N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide is a compound that belongs to the class of nicotinamide derivatives It is characterized by the presence of a nicotinamide moiety linked to a dimethylamino-propylamino chain
科学研究应用
N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
作用机制
Target of Action
It has been used in the development of a spectrofluorometric method for cellular prion protein (prp c) .
Mode of Action
It has been used in a spectrofluorometric method where the aptamer of prp c could induce the aggregation of the compound, and the bright fluorescence of the compound was completely quenched .
Result of Action
It has been used in a spectrofluorometric method where the quenched fluorescence of the compound was recovered if prp c was further added .
生化分析
Biochemical Properties
N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with cellular prion protein (PrP C) through a spectrofluorometric method, where it regulates the fluorescence of N,N′-bis [3,3′-(dimethylamino)propylamine]-3,4,9,10-perylenetetracarboxylic diimide . This interaction is crucial for detecting PrP C in aqueous solutions with high sensitivity.
Cellular Effects
N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide influences various types of cells and cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the production of lipid mediators and alter cell signaling, which can impact gene expression profiles . These effects are essential for understanding its role in cellular functions and potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to interact with enzymes such as delta-6 desaturase and delta-5 desaturase, which are involved in the conversion of fatty acids . These interactions can lead to significant changes in cellular processes and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can undergo oxidative N-demethylation, deamination, hydrolysis, and conjugation, leading to various metabolites . These temporal changes are essential for understanding its long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. For example, it has been observed to cause skin irritation and other adverse effects when present as an impurity in personal care products . Understanding the dosage effects is crucial for determining its safe and effective use in therapeutic applications.
Metabolic Pathways
N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide is involved in various metabolic pathways, including oxidative N-demethylation, deamination, hydrolysis, and conjugation . These pathways are essential for its metabolism and the formation of different metabolites. The interactions with enzymes such as delta-6 desaturase and delta-5 desaturase play a significant role in its metabolic processes .
Transport and Distribution
The transport and distribution of N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide within cells and tissues involve various transporters and binding proteins. It is known to interact with cellular prion protein (PrP C) and other biomolecules, which influence its localization and accumulation . Understanding its transport and distribution is crucial for determining its bioavailability and therapeutic potential.
Subcellular Localization
N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide exhibits specific subcellular localization, which affects its activity and function. It can be localized in various cellular compartments, such as the endoplasmic reticulum, mitochondria, and nucleus . These localizations are influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide typically involves the reaction of nicotinic acid or its derivatives with 3-(3-Dimethylamino-propylamino)-propylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane or dimethylformamide (DMF) and may require mild heating to complete the reaction.
Industrial Production Methods
In an industrial setting, the production of N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent like acetonitrile or DMF.
Major Products Formed
Oxidation: Oxidized derivatives of the nicotinamide moiety.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the dimethylamino group.
相似化合物的比较
Similar Compounds
N,N-Dimethyl-1,3-propanediamine: A related compound with similar structural features but different functional groups.
3-(Dimethylamino)-1-propylamine: Another similar compound with a different arrangement of the amino and dimethylamino groups.
Uniqueness
N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide is unique due to its specific combination of the nicotinamide moiety and the dimethylamino-propylamino chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
N-[3-[3-(dimethylamino)propylamino]propyl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-18(2)11-5-9-15-8-4-10-17-14(19)13-6-3-7-16-12-13/h3,6-7,12,15H,4-5,8-11H2,1-2H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPFAKOQSQNCLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCCCNC(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364563 | |
| Record name | N-(3-{[3-(Dimethylamino)propyl]amino}propyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404013-89-4 | |
| Record name | N-(3-{[3-(Dimethylamino)propyl]amino}propyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(5-Methoxymethyl-furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B1300859.png)
![1-[(7-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1300864.png)










![2-Methylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1300900.png)

